Nutlin-2

p53-MDM2 Cancer Biology High-Throughput Screening

Variability between Nutlin analogs can confound SAR studies. Nutlin-2 (CAS 548472-76-0), with its validated MDM2-p53 binding mode (IC50 0.14 μM, PDB: 1RV1), provides a definitive benchmark. • MDM2-selective; no MDMX antagonism - enables unambiguous pathway dissection. • Activates p53 transcription (p21, PUMA, MDM2) in wild-type cells. • Ideal for synthetic lethality screens & combo therapy exploration. ≥98% purity. Stored -20°C; ambient shipping.

Molecular Formula C31H34Br2N4O4
Molecular Weight 686.4 g/mol
Cat. No. B1245943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNutlin-2
Synonymsnutlin 2
nutlin-2
Molecular FormulaC31H34Br2N4O4
Molecular Weight686.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br
InChIInChI=1S/C31H34Br2N4O4/c1-3-41-27-20-25(40-2)12-13-26(27)30-34-28(21-4-8-23(32)9-5-21)29(22-6-10-24(33)11-7-22)37(30)31(39)36-16-14-35(15-17-36)18-19-38/h4-13,20,28-29,38H,3,14-19H2,1-2H3
InChIKeyPVRYEWOXWGDQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nutlin-2: Foundational MDM2-p53 Inhibitor


Nutlin-2 (CAS No. 548472-76-0) is a small-molecule cis-imidazoline analogue that functions as a potent, selective inhibitor of the MDM2-p53 protein–protein interaction [1]. It was discovered alongside Nutlin-1 and Nutlin-3 in a pioneering high-throughput screen and is a foundational tool compound for investigating p53-mediated tumor suppression pathways [2]. By occupying the p53-binding hydrophobic pocket of the MDM2 E3 ubiquitin ligase, Nutlin-2 prevents MDM2-mediated ubiquitination and proteasomal degradation of the tumor suppressor p53, leading to its stabilization and transcriptional activation [3]. This compound serves as a critical reference point for structure-activity relationship (SAR) studies and the development of subsequent clinical-stage MDM2 antagonists, such as RG7112 and idasanutlin (RG7388) [4].

MDM2-p53 protein–protein interaction inhibition studies
p53 stabilization and transcriptional activation research
SAR benchmark for MDM2 antagonist development

Non-Interchangeability of Nutlin-2 with MDM2 Inhibitors


Nutlin-2, Nutlin-3, and their clinical successors share a common mechanism of action—disruption of the MDM2-p53 interaction—but they exhibit substantial differences in binding kinetics, potency, and selectivity that preclude simple interchangeability in a research or development context [1]. The Nutlin family itself demonstrates a significant range of potencies, and critical chemical modifications between generations, such as those in RG7112, were specifically engineered to enhance affinity, bioavailability, and pharmacokinetics, fundamentally altering the compounds' in vitro and in vivo profiles [2]. Furthermore, the well-documented lack of MDMX (MDM4) antagonism for the first-generation Nutlins is a key liability that later compounds were designed to overcome [3]. Therefore, substituting Nutlin-2 with another analog without considering these specific, quantifiable differences can lead to misleading experimental outcomes and confounded SAR interpretations.

Binding profile
Binding affinity and kinetics may shift significantly between Nutlin analogs and clinical-stage MDM2 antagonists
Selectivity gap
MDM2-selective profile does not extend to MDMX; dual-inhibitor context may require independent review
Formulation context
Solubility-limited handling may not transfer to analogs engineered for improved oral bioavailability

Nutlin-2 Differentiation Profile


MDM2-p53 Inhibition Potency vs. Nutlin-3

In the seminal discovery paper, Nutlin-2 and Nutlin-3 were directly compared in a fluorescence polarization-based competition assay for their ability to inhibit the MDM2-p53 interaction. Nutlin-2 displays an IC50 value of 0.14 μM, whereas Nutlin-3 demonstrates a higher potency with an IC50 of 0.09 μM [1]. This quantitative difference establishes Nutlin-2 as a less potent tool compound for the same binding site, which is critical for dose-response study design and for understanding the structural determinants of affinity.

MDM2-p53 IC50
Head-to-head
Nutlin-2: 0.14 μM vs Nutlin-3: 0.09 μM
Reported head-to-head potency context
Fluorescence polarization assay; 1.6-fold difference
p53-MDM2 Cancer Biology High-Throughput Screening

MDM2 Binding Baseline for RG7112

The X-ray crystal structure of Nutlin-2 bound to the N-terminal domain of human MDM2 revealed that it mimics the three key hydrophobic residues (Phe19, Trp23, Leu26) of the p53 activation domain, providing a validated structural template for inhibitor optimization [1]. While Nutlin-2's IC50 is 0.14 μM, the clinical candidate RG7112, optimized from this scaffold, exhibits a dramatically improved binding affinity with a Kd of ~11 nM [2]. This 13-fold improvement in binding affinity is a direct result of structural modifications informed by the Nutlin-2-MDM2 co-crystal structure.

Affinity baseline
Class-level
Nutlin-2 IC50: 0.14 μM vs RG7112 Kd: ~11 nM
Supports structural template comparison
~13-fold affinity difference; PDB: 1RV1 co-crystal reference
Drug Discovery Medicinal Chemistry Structural Biology

Lack of MDMX Inhibition

First-generation Nutlins, including Nutlin-2, exhibit negligible activity against MDMX (MDM4), a structural homolog of MDM2 that also binds and inhibits p53. While Nutlin-3a has been shown to have significantly reduced efficacy in inhibiting the MDM4-p53 interaction [1], later dual inhibitors like RO-5963 were specifically designed to target both MDM2 and MDMX with nanomolar potency [2]. This selectivity profile is a defining characteristic of the Nutlin class, including Nutlin-2.

MDMX selectivity
Class-level
No significant MDMX inhibition reported
MDM2-selective pathway dissection context
Dual MDM2/MDMX inhibitors show nanomolar potency at both targets
MDM4 Drug Resistance Target Selectivity

Solubility and Formulation Limitations

Nutlin-2 exhibits poor aqueous solubility (<1 mg/mL), a common characteristic of the Nutlin class that necessitates the use of organic co-solvents like DMSO for in vitro studies and specific formulation excipients, such as PEG400 or carboxymethyl cellulose suspensions, for in vivo oral dosing . This physicochemical property is a key differentiator from later clinical candidates like RG7112, which were structurally optimized to improve solubility and oral bioavailability [1].

Aqueous solubility
Class-level
< 1 mg/mL
Formulation context may require review
Specialized formulation needed for reproducible in vivo exposure
Formulation Science Pharmacology In Vivo Studies

Optimal Applications of Nutlin-2


MDM2-p53 SAR Reference Tool

Nutlin-2's well-characterized binding mode (0.14 μM IC50) and the availability of its co-crystal structure with MDM2 make it an ideal reference standard for structure-activity relationship (SAR) campaigns. Researchers can use Nutlin-2 as a benchmark when evaluating novel MDM2 inhibitors, comparing their binding modes and potencies against this foundational compound [1].

p53-Dependent Apoptosis and Cell Cycle Arrest

Nutlin-2 effectively stabilizes p53 in cells expressing wild-type p53, leading to transcriptional upregulation of p21, PUMA, and MDM2, and consequent cell cycle arrest and apoptosis. Its use is ideal in experimental models where the objective is to selectively activate the p53 pathway without engaging MDMX, enabling clear dissection of MDM2-specific signaling events [2].

Synthetic Lethality and Combination Screens

Given its well-defined mechanism and selectivity for MDM2, Nutlin-2 serves as an excellent tool compound in high-throughput synthetic lethality screens and in vitro studies exploring combination therapies. Its use with standard-of-care chemotherapeutics or targeted agents can help identify synergistic interactions that rely on p53 reactivation [3].

Application
Selection Property
Validation Focus
MDM2-p53 SAR studies
Binding-mode benchmark
Co-crystal structural reference
p53 pathway dissection
MDM2-selective activation
MDMX-independent p53 endpoints
Combination screening studies
Defined MDM2 mechanism
Synergy with standard agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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